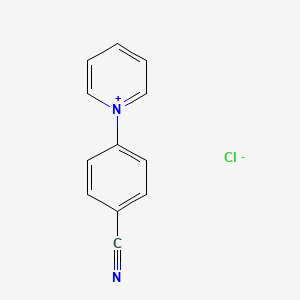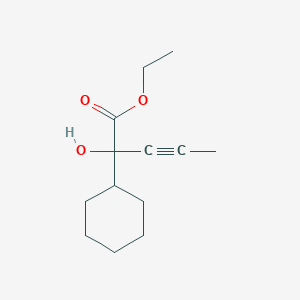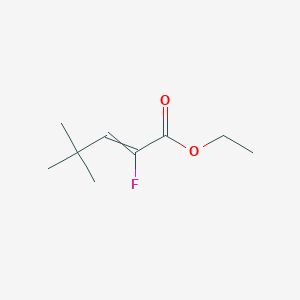
3,3-dimethylbut-1-yne;gold(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbut-1-yne;gold(1+) is an organometallic compound that combines the organic molecule 3,3-dimethylbut-1-yne with a gold ion in the +1 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbut-1-yne;gold(1+) typically involves the reaction of 3,3-dimethylbut-1-yne with a gold(I) precursor. One common method is to use gold(I) chloride (AuCl) as the gold source. The reaction is usually carried out in the presence of a suitable ligand, such as triphenylphosphine (PPh3), which stabilizes the gold(I) complex. The reaction can be represented as follows:
3,3-Dimethylbut-1-yne+AuCl+PPh3→3,3-Dimethylbut-1-yne;gold(1+)+HCl
Industrial Production Methods
While specific industrial production methods for 3,3-dimethylbut-1-yne;gold(1+) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbut-1-yne;gold(1+) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) using suitable reducing agents.
Substitution: Ligands attached to the gold center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine) and peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles or gold(I) complexes with different ligands.
Applications De Recherche Scientifique
3,3-Dimethylbut-1-yne;gold(1+) has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, such as alkyne activation and cyclization reactions.
Materials Science: The compound can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry: Gold complexes have been explored for their potential anti-cancer and anti-inflammatory properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific compounds.
Mécanisme D'action
The mechanism of action of 3,3-dimethylbut-1-yne;gold(1+) depends on its application. In catalysis, the gold(I) center can activate alkynes by coordinating to the triple bond, facilitating subsequent reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbut-1-yne: The parent hydrocarbon without the gold ion.
Gold(I) Chloride (AuCl): A common gold(I) precursor used in the synthesis of gold complexes.
Triphenylphosphine Gold(I) Complexes: Similar gold(I) complexes with different organic ligands.
Uniqueness
3,3-Dimethylbut-1-yne;gold(1+) is unique due to the presence of both the 3,3-dimethylbut-1-yne ligand and the gold(I) ion. This combination imparts distinct chemical properties, such as enhanced catalytic activity and potential biological activity, which are not observed in the individual components.
Propriétés
Numéro CAS |
105309-89-5 |
|---|---|
Formule moléculaire |
C6H9Au |
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
3,3-dimethylbut-1-yne;gold(1+) |
InChI |
InChI=1S/C6H9.Au/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
Clé InChI |
IBCPWMKEKMKVHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#[C-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
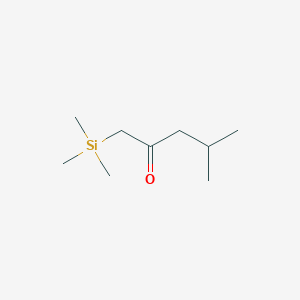

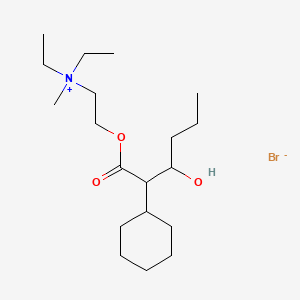
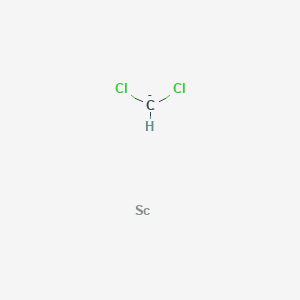
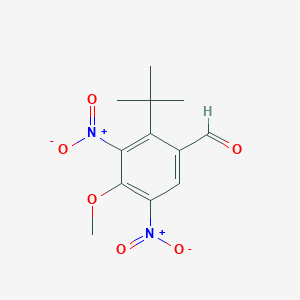
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

